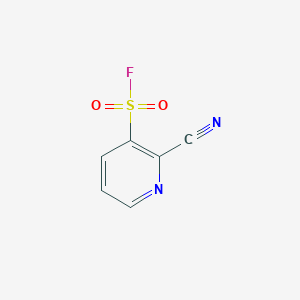
2-Cyanopyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanopyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O2S It is a fluorinated pyridine derivative, characterized by the presence of a cyano group at the 2-position and a sulfonyl fluoride group at the 3-position of the pyridine ring
Méthodes De Préparation
One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halides or sulfonates) are treated with fluoride sources like tetrabutylammonium fluoride or hydrofluoric acid . Industrial production methods may involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-Cyanopyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl and heterobiaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyanopyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-cyanopyridine-3-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a useful tool in chemical biology and drug discovery.
Comparaison Avec Des Composés Similaires
2-Cyanopyridine-3-sulfonyl fluoride can be compared with other fluorinated pyridines and sulfonyl fluorides:
2-Fluoropyridine: Lacks the sulfonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
3-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
2-Cyanopyridine-3-sulfonyl Chloride: Similar structure but with a chloride instead of fluoride, leading to different reactivity and stability profiles.
Conclusion
This compound is a versatile and valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a key building block in the synthesis of complex molecules and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C6H3FN2O2S |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2-cyanopyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H |
Clé InChI |
BELKYSFPWNZNBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C#N)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















